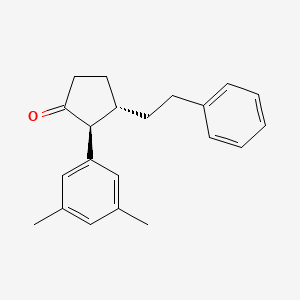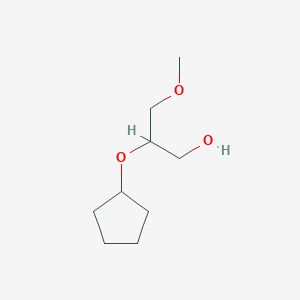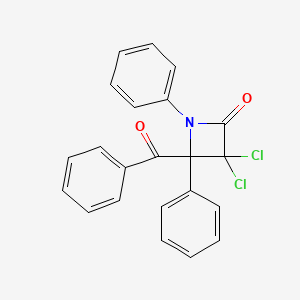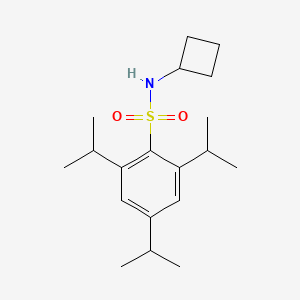
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C19H31NO2S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride with cyclobutylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
科学研究应用
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: This compound can be used in the study of enzyme inhibition, as sulfonamides are known to inhibit certain enzymes.
Medicine: Sulfonamide derivatives have potential therapeutic applications, including antibacterial and antifungal properties.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
相似化合物的比较
Similar Compounds
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzenesulfonamide: A closely related compound with similar structural features.
4-Hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: Another sulfonamide derivative with different substituents on the benzene ring.
Uniqueness
N-Cyclobutyl-2,4,6-tri(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of cyclobutyl and tri(propan-2-yl) groups attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
716316-27-7 |
|---|---|
分子式 |
C19H31NO2S |
分子量 |
337.5 g/mol |
IUPAC 名称 |
N-cyclobutyl-2,4,6-tri(propan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31NO2S/c1-12(2)15-10-17(13(3)4)19(18(11-15)14(5)6)23(21,22)20-16-8-7-9-16/h10-14,16,20H,7-9H2,1-6H3 |
InChI 键 |
CXXCUJQDZFDHAB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2CCC2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


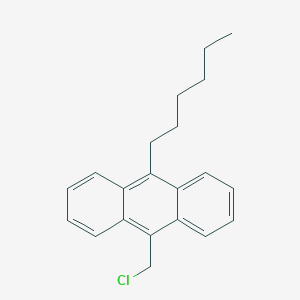

![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
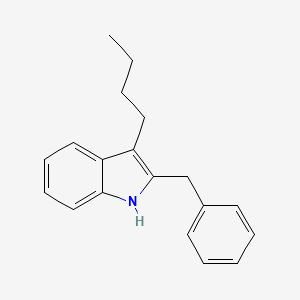

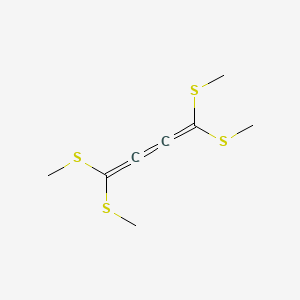
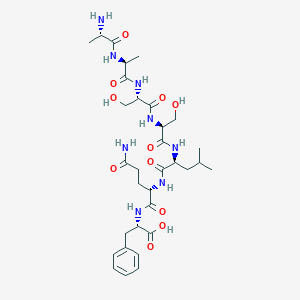
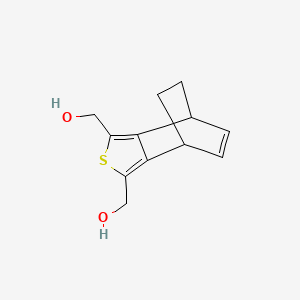
![[4-(Cyclohexylmethoxy)phenyl]thiourea](/img/structure/B14214304.png)
